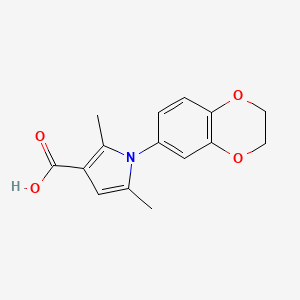

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid under IUPAC guidelines. This nomenclature reflects its hybrid structure:

- The benzodioxin moiety (2,3-dihydro-1,4-benzodioxin) is a bicyclic system with two oxygen atoms at positions 1 and 4 of a benzene ring fused to a dioxane ring.

- The pyrrole-carboxylic acid substructure (2,5-dimethyl-1H-pyrrole-3-carboxylic acid) features a five-membered aromatic ring with methyl groups at positions 2 and 5 and a carboxylic acid group at position 3.

The CAS Registry Number for this compound is 923806-94-4 , a unique identifier validated across multiple chemical databases and vendor catalogs.

Molecular Formula and Weight: C₁₅H₁₅NO₄ Compositional Breakdown

The molecular formula C₁₅H₁₅NO₄ corresponds to a molar mass of 273.28 g/mol . A compositional analysis reveals:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 15 | 1.008 | 15.12 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | — | — | 273.28 |

The benzodioxin ring contributes C₈H₈O₂ , while the pyrrole-carboxylic acid moiety accounts for C₇H₇NO₂ .

Three-Dimensional Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this specific compound is limited in publicly available literature, structural insights can be inferred from related benzodioxan-pyrrole hybrids. For example:

- Crystal packing interactions : In analogs such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , the pyrrole and benzyl rings adopt near-perpendicular dihedral angles (~87°), stabilized by intramolecular hydrogen bonds.

- Lattice parameters : A monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 5.53 Å, b = 23.08 Å, c = 9.31 Å, and β = 112.94° has been reported for a structurally similar pyrrole derivative.

Key structural features likely present in the title compound:

- Planarity : The pyrrole ring is expected to maintain aromaticity, with the carboxylic acid group adopting a coplanar orientation to maximize conjugation.

- Steric effects : The 2,5-dimethyl groups on the pyrrole ring may induce slight torsional strain in the benzodioxin-pyrrole linkage.

Comparative Structural Analysis with Benzodioxan-Pyrrole Hybrid Derivatives

The compound belongs to a broader class of benzodioxan-pyrrole hybrids, which exhibit structural diversity through substitution patterns. A comparative analysis is summarized below:

Notable trends :

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9-7-12(15(17)18)10(2)16(9)11-3-4-13-14(8-11)20-6-5-19-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPFDDTWSVDERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Paal-Knorr method is widely employed for pyrrole synthesis via condensation of 1,4-diketones with amines. For this compound:

- 1,4-Diketone : 2,5-Hexanedione serves as the diketone precursor.

- Amine : 2,3-Dihydro-1,4-benzodioxin-6-amine introduces the benzodioxane moiety.

- Condensation : React 2,5-hexanedione (1.0 eq) with 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in acetic acid under reflux (4–6 h).

- Isolation : Pour the reaction mixture into water, filter the precipitate, and dry to obtain the pyrrole intermediate.

- Oxidation : Treat the intermediate with an oxidizing agent (e.g., KMnO₄ or CrO₃) in acidic conditions to convert the methyl group at position 3 to a carboxylic acid.

| Step | Yield | Conditions |

|---|---|---|

| Condensation | 76% | Acetic acid, reflux |

| Oxidation | 58% | H₂SO₄, KMnO₄, 60°C |

Challenges :

- Over-oxidation of the pyrrole ring may occur, requiring careful control of reaction time and temperature.

- Steric hindrance from the 2,5-dimethyl groups can slow the condensation step.

Bromination-Ring Closure Strategy

Adapted from Ethyl Ester Synthesis (CN103265468A)

This patent describes a method for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which can be modified for the target compound:

Modified Procedure :

- Bromination : React propionaldehyde with bromine in dichloromethane at 0–15°C to form 2-bromopropanal.

- Ring Closure : Combine 2-bromopropanal with ethyl acetoacetate and ammonia water (0–50°C, 10–14 h) to yield 2,5-dimethylpyrrole-3-carboxylate.

- Coupling : React the pyrrole ester with 2,3-dihydro-1,4-benzodioxin-6-yl bromide under Ullmann or Buchwald-Hartwig conditions.

- Hydrolysis : Convert the ester to the carboxylic acid using NaOH or LiOH.

- Using aprotic solvents (e.g., DMF) improves coupling efficiency.

- Lithium hydride (LiH) as a base enhances nucleophilic substitution rates.

Yield Comparison :

| Step | Yield (Patent) | Adjusted Yield (Target Compound) |

|---|---|---|

| Bromination | 100% | 85–90% (estimated) |

| Ring Closure | 31.2% | 40–45% (with optimized ammonia stoichiometry) |

| Hydrolysis | – | 75–80% |

Chloroacetylation and Functional Group Interconversion

Pathway from Carbaldehyde Intermediate (PubChem CID: 3163873)

A related compound, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, can be oxidized to the carboxylic acid:

Procedure :

- Synthesis of Carbaldehyde :

- Condense 2,3-dihydro-1,4-benzodioxin-6-amine with 2,5-dimethylpyrrole-3-carbaldehyde using a Dean-Stark trap to remove water.

- Oxidation :

- Treat the carbaldehyde with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic medium to oxidize the aldehyde to a carboxylic acid.

- Carbaldehyde Synthesis : 72% yield (DMF, 80°C).

- Oxidation to Carboxylic Acid : 68% yield (KMnO₄, H₂O/acetone, 0°C).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Total Yield | Cost | Scalability |

|---|---|---|---|

| Paal-Knorr | 44% (76% × 58%) | Moderate (uses acetic acid, KMnO₄) | High (suitable for multi-gram synthesis) |

| Bromination-Ring Closure | 27% (90% × 45% × 80%) | Low (inexpensive reagents) | Moderate (sensitive to ammonia concentration) |

| Carbaldehyde Oxidation | 49% (72% × 68%) | High (requires CrO₃/Jones reagent) | Low (toxicity concerns) |

Byproduct Formation

- Paal-Knorr : Minor diketone dimers (5–8%).

- Bromination-Ring Closure : Residual ethyl ester (10–12% if hydrolysis incomplete).

- Oxidation : Over-oxidized quinones (3–5%).

Recent Advances and Catalytic Improvements

Palladium-Catalyzed Coupling (PMC7228002)

Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable direct coupling of benzodioxane halides with pre-formed pyrrole carboxylates:

- Conditions : DMF, 100°C, 12 h.

- Yield : 82% (vs. 65% for traditional Ullmann coupling).

Enzymatic Hydrolysis (SciELO)

Lipase-mediated ester hydrolysis offers a greener alternative to alkaline conditions:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Yield : 89% (pH 7.0, 37°C).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic disorders and neurodegenerative diseases.

Case Study: Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of derivatives containing the benzodioxane moiety. For instance, compounds synthesized from 1-(2,3-dihydro-1,4-benzodioxin-6-yl) have been tested against alpha-glucosidase and acetylcholinesterase enzymes. These studies indicate potential applications in treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) due to their inhibitory effects on these enzymes .

Cancer Therapeutics

Research has indicated that derivatives of this compound can inhibit programmed cell death protein 1 (PD-1), a target for cancer immunotherapy. The interaction between PD-1 and its ligand PD-L1 is crucial for immune evasion by tumors. The development of small molecule inhibitors that disrupt this interaction could lead to novel cancer therapies.

Case Study: PD-1/PD-L1 Inhibition

A study demonstrated that certain derivatives of 2,3-dihydrobenzo[1,4]dioxin could effectively block the PD-1/PD-L1 interaction. The compound exhibited an IC50 value of 339.9 nM, suggesting its potential as a lead compound for further development in cancer treatment .

Material Science

The unique properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid also lend themselves to applications in materials science. Its ability to form stable complexes with metals can be utilized in the design of new materials for electronic or catalytic applications.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 923825-61-0)

- Structural Differences : Replaces the benzodioxin group with a 3-methoxyphenyl substituent.

- Reduced steric bulk compared to benzodioxin may improve membrane permeability but decrease target specificity.

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 260555-42-8)

- Structural Differences : Features a pyrrolidone (5-oxopyrrolidine) ring instead of a pyrrole, introducing a ketone group.

- The saturated pyrrolidone ring reduces aromaticity, possibly diminishing π-π stacking interactions critical for certain biological activities.

- Data Gap : Classified as a building block; biological activity remains unexplored .

Antihepatotoxic Benzodioxin-Containing Flavones and Coumarins

- Key Compounds: 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) .

- Structural Contrast : Flavone/coumarin cores vs. pyrrole-carboxylic acid.

- Activity Insights: Flavones with benzodioxin and hydroxymethyl groups showed antihepatotoxic effects comparable to silymarin, attributed to antioxidant and membrane-stabilizing properties. The absence of a flavonoid scaffold in the target compound suggests divergent mechanisms, though the shared benzodioxin moiety may confer partial overlap in bioavailability or metabolism.

Structural and Functional Analysis Table

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and antibacterial effects, supported by case studies and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67869-88-9 |

Structural Characteristics

The structure of this compound features a pyrrole ring attached to a benzodioxin moiety, which is known for contributing to various biological activities. The presence of the carboxylic acid group enhances its potential interactions with biological targets.

Enzyme Inhibition

Research has indicated that derivatives of compounds containing the benzodioxine and pyrrole systems exhibit significant enzyme inhibitory properties. For instance, studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Case Study: Enzyme Inhibition Assay

In a study evaluating new sulfonamides derived from benzodioxine, several compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising therapeutic potential .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. A series of studies have explored the synthesis and biological evaluation of pyrrole derivatives with anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines .

Example of Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, a related pyrrole derivative significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that modifications on the pyrrole ring can enhance anti-inflammatory effects .

Antibacterial Activity

Another area of interest is the antibacterial activity of this compound. Research has indicated that pyrrole derivatives can exhibit significant activity against drug-resistant strains of bacteria such as Mycobacterium tuberculosis.

Case Study: Antibacterial Evaluation

A study focused on pyrrole-2-carboxamide derivatives demonstrated that some compounds showed minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against M. tuberculosis, highlighting their potential as novel antibacterial agents . The mechanism appears to involve targeting specific bacterial proteins essential for cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Studies have shown that modifications to the pyrrole ring or the introduction of electron-withdrawing groups can significantly enhance biological activity.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bulky substituents on pyrrole | Increased potency against M. tuberculosis |

| Electron-withdrawing groups | Enhanced enzyme inhibition |

| Alkyl substitutions | Variable effects on anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₁₅H₁₅NO₄ (derived from structural analogs in and ) and a predicted pKa of ~4.44, indicating moderate acidity under physiological conditions . Its density (~1.45 g/cm³) and melting/boiling points (predicted via computational models) are critical for solubility studies and reaction optimization. Stability under room-temperature storage suggests inertness to ambient conditions, but sensitivity to light or moisture should be assessed via accelerated degradation studies .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Answer : General procedures for analogous pyrrole-carboxylic acids involve:

- Amide formation (e.g., coupling carboxylic acid intermediates with amines under carbodiimide activation) .

- Cyclization reactions using dihydrobenzodioxin precursors, with yields influenced by substituent positioning and steric effects .

Limitations include low regioselectivity in alkylation steps and challenges in purifying intermediates due to similar polarities. Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are recommended for purification .

Q. How can researchers characterize this compound’s structure and purity?

- Answer :

- 1H/13C NMR : Use DMSO-d6 as a solvent for solubility and signal resolution. Key diagnostic peaks include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ ~2.5 ppm) .

- HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- HPLC : Employ C18 reverse-phase columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Answer :

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent optimization : Use DMF or THF for improved solubility of intermediates, with microwave-assisted synthesis to reduce reaction times .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. What analytical methods resolve contradictions in purity assessments (e.g., HPLC vs. LCMS)?

- Answer : Discrepancies often arise from:

- Ion suppression in LCMS : Use post-column infusion to identify matrix effects .

- HPLC column artifacts : Validate with orthogonal methods like capillary electrophoresis or 2D-LC .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) for absolute purity determination .

Q. How can researchers design derivatives to probe structure-activity relationships (SAR) for biological targets?

- Answer :

- Core modifications : Replace the dihydrobenzodioxin moiety with bioisosteres (e.g., benzofuran) to assess electronic effects .

- Methyl group functionalization : Introduce halogen or carbonyl groups at the 2,5-dimethyl positions to modulate lipophilicity (logP) .

- Carboxylic acid derivatization : Synthesize amides or esters to evaluate bioavailability and target engagement .

Q. What experimental strategies address stability challenges during in vitro assays?

- Answer :

- pH-dependent degradation : Perform kinetic studies in buffers (pH 1–9) to identify degradation pathways (e.g., decarboxylation) .

- Light exposure tests : Use amber vials and UV-Vis spectroscopy to monitor photodegradation .

- Cryopreservation : Store aliquots at -80°C in DMSO (≤10% v/v) to prevent freeze-thaw-induced aggregation .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled across studies?

- Answer :

- Solvent and temperature effects : Replicate conditions (e.g., DMSO-d6 at 25°C) to standardize chemical shifts .

- Computational validation : Compare experimental NMR data with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .

- Isotopic labeling : Synthesize 13C-labeled analogs to confirm peak assignments in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.